PA 452

Catalog No.
S538492
CAS No.
M.F
C26H37N3O3
M. Wt
439.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PA 452

Product Name

PA 452

IUPAC Name

2-[(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid

Molecular Formula

C26H37N3O3

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C26H37N3O3/c1-7-8-9-10-13-32-22-15-20-19(25(2,3)11-12-26(20,4)5)14-21(22)29(6)24-27-16-18(17-28-24)23(30)31/h14-17H,7-13H2,1-6H3,(H,30,31)

InChI Key

JJUUTJCZMGZJDZ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O

solubility

Soluble in DMSO

Synonyms

PA-452; PA 452; PA452;

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O

The exact mass of the compound 2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid is 439.2835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PA 452, with the chemical structure represented by the molecular formula C26H37N3O3C_{26}H_{37}N_{3}O_{3} and a molecular weight of 439.59 g/mol, is identified as a specific antagonist of the retinoic X receptor. This compound plays a significant role in inhibiting the effects of retinoic acid on the differentiation of T helper cells, specifically modulating Th1 and Th2 development. The compound is classified under the CAS number 457657-34-0 .

  • Skin and eye irritation: The carboxylic acid group can be irritating to skin and eyes [].
  • Search of Scientific Databases: Searches of scientific databases like PubChem [] and IUPHAR/BPS Guide to Pharmacology [] do not reveal any documented research involving this specific molecule.

This lack of information suggests that 2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid is either a novel compound or one that has not been extensively studied yet.

Further investigation might be possible through:

  • Patent Searches: Patent databases may contain information on the synthesis or potential applications of this compound.
  • Recent Scientific Literature: Reviewing recent scientific literature related to similar compounds with a pyrimidine core or the tetramethyl-dihydronaphthalenyl moiety might reveal related research efforts.

PA 452 primarily functions through its antagonistic action on the retinoic X receptor. It has been shown to inhibit the expression of certain proteins induced by other compounds, such as Troglitazone, in normal human urothelial cells. At concentrations of 0.01, 0.1, and 1 μM, PA 452 effectively inhibits receptor activity, demonstrating its potential to alter cellular responses to retinoic acid .

The biological activity of PA 452 is notable for its ability to attenuate cell proliferation and induce apoptosis in cancer cell lines, particularly in MCF-7 breast cancer cells. This suggests a potential therapeutic application in cancer treatment by targeting pathways regulated by retinoic X receptors . Additionally, PA 452 has been shown to influence voltage-dependent calcium channel activation, indicating broader implications in cellular signaling processes .

While specific detailed synthetic pathways for PA 452 are not extensively documented in the available literature, it can generally be synthesized through multi-step organic synthesis techniques typical for complex organic molecules. These methods often involve the formation of key intermediates followed by functional group modifications to achieve the final compound structure.

PA 452 has potential applications in both research and therapeutic fields:

  • Cancer Research: Its ability to induce apoptosis in breast cancer cells positions it as a candidate for further investigation in oncology.
  • Immunology: By modulating T cell differentiation, PA 452 may be useful in studies related to autoimmune diseases and immune response regulation.
  • Pharmacological Studies: As a retinoic X receptor antagonist, it serves as a valuable tool for understanding receptor-mediated signaling pathways .

Studies have indicated that PA 452 interacts with various cellular mechanisms:

  • It triggers dissociation of retinoic X receptor tetramers, which is crucial for its antagonistic function.
  • The compound alters calcium channel activation dynamics, suggesting interactions with ion channels that could affect cellular excitability and signaling .

Several compounds share structural or functional similarities with PA 452. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
HX531Not specifiedRXR antagonistAlters voltage-dependence of calcium channels
SR11237Not specifiedRXR antagonistExhibits different selectivity profiles
Bexarotene154448-18-0RXR agonistUsed clinically for cutaneous T-cell lymphoma

Uniqueness of PA 452

PA 452 stands out due to its specific antagonistic action on retinoic X receptors and its demonstrated effects on apoptosis in cancer cells. Unlike other compounds that may act as agonists or have broader receptor activity, PA 452's targeted approach provides unique opportunities for research into specific therapeutic applications.

Binding Affinity and Selectivity Across Nuclear Receptor Subtypes

PA 452 demonstrates potent antagonistic activity against retinoid X receptors with a well-characterized binding profile. The compound exhibits a pA2 value of 7.11, indicating strong competitive antagonism [4] [5] [6]. This pA2 value was determined through rigorous Schild plot analysis using the RXR agonist NEt-TMN as the reference compound, with an EC50 of 5.28 nM [7]. The competitive nature of this antagonism was confirmed through dose-response curve shifts in the presence of PA 452, demonstrating classical competitive inhibition kinetics [4].

The binding selectivity profile of PA 452 reveals preferential targeting of RXR over other nuclear receptor subtypes. Transcriptional activation assays conducted in COS-7 cells transfected with RXRE-driven luciferase reporters confirmed that PA 452 functions as a potent RXR antagonist without affecting the activity of retinoic acid receptor agonists such as Am80 [4] [8]. This selectivity profile distinguishes PA 452 from pan-nuclear receptor modulators and positions it as a specific RXR-targeting compound.

ParameterValueMethodReference
pA2 value7.11Schild plot analysisTakahashi et al. 2002 [4]
Competitive antagonismYesDose-response curve shiftsMultiple studies [4] [5]
RXR selectivityHighReporter gene assaysTakahashi et al. 2002 [4]
Molecular weight439.59 g/molChemical analysisMultiple sources [1] [2]
Solubility (DMSO)100 mMSolubility testingR&D Systems [9]

Allosteric Modulation of RXR Tetramer Dissociation Dynamics

PA 452 exhibits a remarkable and paradoxical mechanism of action through its ability to trigger RXR tetramer dissociation despite functioning as a transcriptional antagonist [10]. Electrophoretic mobility shift assays revealed that PA 452 induces the dissociation of RXR tetramers into dimers, similar to the effect observed with RXR agonists such as 9-cis-retinoic acid [10]. This unique property positions PA 452 as an allosteric modulator that affects receptor oligomerization dynamics independently of transcriptional activation.

The tetramer dissociation activity of PA 452 was further validated through DNA cyclization assays using oligonucleotides containing two RXREs separated by 250 base pairs [10]. In these experiments, RXR enhanced DNA cyclization efficiency, which was subsequently inhibited by both traditional agonists and PA 452, confirming the compound's ability to disrupt tetrameric RXR complexes [10]. This mechanism represents a novel form of allosteric modulation where the compound affects receptor quaternary structure without promoting classical transcriptional activation.

The dissociation dynamics induced by PA 452 appear to follow a concentration-dependent pattern, though specific dose-response relationships for tetramer dissociation have not been quantitatively established in the available literature. The compound's ability to function simultaneously as a transcriptional antagonist and a tetramer dissociation inducer suggests a complex allosteric mechanism that may involve multiple binding sites or conformational states of the receptor [10].

Concentration-Dependent Effects on Receptor Oligomerization

The concentration-dependent effects of PA 452 on RXR oligomerization have been demonstrated across multiple experimental systems. In MCF-7 mammary carcinoma cells, PA 452 treatment at 1 μM concentration for five days resulted in significant alterations in receptor-mediated gene expression, specifically upregulating genes involved in cell cycle control and apoptosis [10]. These effects were mediated through the receptor's oligomeric switch rather than direct transcriptional activation, as demonstrated using transcriptionally silent RXR mutants [10].

Studies utilizing RXR mutants with altered oligomerization properties provided crucial insights into the concentration-dependent mechanisms of PA 452 action. The constitutively tetrameric mutant RXR-R321A failed to mediate PA 452-induced responses, while the constitutively dimeric mutant RXR-F318A showed enhanced baseline activity [10]. These findings confirm that PA 452's biological effects are directly linked to its ability to modulate receptor oligomerization in a concentration-dependent manner.

ConcentrationDurationSystemEffect ObservedReference
1 μM5 daysMCF-7 cellsCell growth inhibitionYasmin et al. 2010 [10]
1 μM5 daysMCF-7 cellsApoptosis inductionYasmin et al. 2010 [10]
1-2.5 μM4 hoursMCF-7 cellsGene expression changesYasmin et al. 2010 [10]
1 μMOvernightVF neuronsCalcium channel modulationPMC6664177 [11]

Neurophysiological studies have further elucidated concentration-dependent effects of PA 452 on cellular function. In vertebrate motor neurons, overnight incubation with 1 μM PA 452 significantly enhanced voltage-gated calcium currents and altered channel activation kinetics [11]. These effects occurred at membrane potentials between -20 and -5 mV, suggesting that PA 452's influence on RXR oligomerization extends to non-transcriptional cellular processes [11].

Multi-Step Organic Synthesis Pathways

PA452 (2-[[3-(Hexyloxy)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl]methylamino]-5-pyrimidinecarboxylic acid) represents a sophisticated retinoid X receptor antagonist whose synthesis involves a carefully orchestrated multi-step organic synthesis pathway [1] [2]. The compound, bearing CAS number 457657-34-0, possesses a molecular formula of C₂₆H₃₇N₃O₃ and a molecular weight of 439.59 g/mol [3] [4] [5].

The synthetic approach for PA452 employs a common intermediate strategy that enables the preparation of both RXR agonists and antagonists from shared starting materials [2]. This methodology represents a significant advancement in nuclear receptor ligand synthesis, providing both synthetic efficiency and environmental sustainability. The key synthetic pathway utilizes compound 11, a methyl ester precursor, as the foundational building block for the entire synthetic sequence [2].

Core Synthetic Strategy

The synthesis leverages the high electrophilic reactivity of the amino and alkoxy groups present in the precursor molecule. This electronic activation enables regioselective functionalization at the position-6 carbon of the aromatic ring system through electrophilic aromatic substitution [2]. The strategic placement of electron-donating groups creates a highly nucleophilic aromatic system that readily undergoes halogenation reactions under mild conditions.

Iodination Methodology

The critical iodination step employs silver sulfate as the electrophilic iodine source, facilitating the introduction of iodine at the electron-rich C-6 position [2]. This regioselective iodination provides compound 12, which serves as a versatile synthetic intermediate for subsequent cross-coupling transformations. The reaction conditions are optimized to achieve high regioselectivity while minimizing over-iodination and side product formation.

Palladium-Catalyzed Cross-Coupling Reactions

The iodinated intermediate 12 undergoes a series of palladium-catalyzed coupling reactions to generate diverse RXR ligands. These transformations include:

  • Suzuki-Miyaura coupling with phenylboronic acid to introduce aromatic substituents [2]
  • Heck reaction with styrene to form alkene linkages with defined stereochemistry [2]
  • Buchwald coupling with aniline derivatives to establish C-N bonds [2]

Each coupling reaction is carefully optimized for catalyst loading, ligand selection, temperature, and reaction time to maximize yield and product purity. The trans-configuration of alkene products is confirmed through ¹H NMR coupling constant analysis [2].

Critical Analysis of Yield Optimization Strategies

The optimization of PA452 synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum yield and product quality. Yield optimization strategies encompass reaction condition optimization, catalyst system enhancement, and purification efficiency improvements.

Reaction Condition Optimization

Temperature control represents a critical parameter in the synthesis of PA452. Controlled heating protocols with precise temperature monitoring can improve yields by 5-15% through reduced thermal decomposition of sensitive intermediates. The implementation of ramped heating profiles and controlled cooling sequences helps maintain reaction selectivity while preventing side product formation.

Solvent selection significantly impacts both reaction efficiency and product isolation. The choice of solvent affects substrate solubility, catalyst activity, and product precipitation. Polar aprotic solvents such as dimethylformamide and acetonitrile generally provide optimal conditions for palladium-catalyzed reactions, offering 10-20% yield improvements through enhanced solubility of both reactants and catalysts.

Catalyst System Enhancement

Palladium catalyst optimization involves careful selection of catalyst precursors, supporting ligands, and catalyst loading levels. Phosphine ligands such as triphenylphosphine and tri-tert-butylphosphine provide different electronic and steric environments that can dramatically influence reaction efficiency. Catalyst loading optimization typically achieves 20-30% enhancement in coupling efficiency when optimized between 2-10 mol% depending on the specific transformation.

Ligand selection plays a crucial role in reaction selectivity and catalyst turnover. Electron-rich phosphines generally favor oxidative addition, while bulky ligands promote reductive elimination. The systematic evaluation of ligand effects enables the identification of optimal catalyst systems for each synthetic step.

Stoichiometry Optimization

Molar ratio optimization for coupling reactions requires careful balance between reaction completion and reagent economy. Excess coupling partners (typically 1.2-2.0 equivalents) ensure complete conversion of limiting reagents, potentially increasing yields by 10-25%. However, excessive reagent quantities can complicate product purification and increase synthetic costs.

Purification Techniques and Quality Control Metrics

The purification of PA452 employs multiple chromatographic techniques to achieve the required ≥98% purity specification [3] [1]. The purification strategy combines initial crude product isolation with high-resolution separation techniques to obtain analytically pure material.

Primary Purification Methods

Silica gel column chromatography serves as the primary purification technique for crude synthetic products. This method provides 70-85% recovery with 90-95% purity achievement through high-resolution separation of synthetic impurities. The technique is highly scalable and cost-effective, making it suitable for both research-scale and larger synthetic campaigns.

Gradient elution protocols using hexane-ethyl acetate or methanol-dichloromethane solvent systems enable fine-tuning of separation selectivity. The optimization of eluent composition, flow rate, and column dimensions significantly impacts purification efficiency and product recovery.

Advanced Purification Techniques

Reverse-phase HPLC provides the highest purity levels (98-99.5%) for final product purification. This technique offers 85-95% recovery with quantitative analytical capability, enabling simultaneous purification and purity assessment. C18 stationary phases with water-acetonitrile or water-methanol mobile phases provide optimal retention and selectivity for PA452 separation.

Preparative HPLC methods employ larger-bore columns and higher flow rates to enable scale-up of the purification process while maintaining high resolution. UV detection at multiple wavelengths ensures comprehensive monitoring of product elution and impurity detection.

Crystallization and Solid-State Purification

Crystallization techniques offer solid-state purification with 95-99% purity achievement and 60-80% recovery. The development of crystallization protocols involves solvent screening, temperature optimization, and nucleation control to obtain high-quality crystals. Polymorphic control ensures consistent physical properties and stability characteristics.

Solvent selection for crystallization considers solubility parameters, crystal morphology, and impurity rejection. Anti-solvent crystallization and cooling crystallization provide different nucleation kinetics and crystal quality, requiring optimization for each specific synthetic batch.

Quality Control and Analytical Characterization

PA452 quality control employs comprehensive analytical characterization to ensure product identity, purity, and stability. ¹H NMR and ¹³C NMR spectroscopy provide structural confirmation through characteristic chemical shifts and coupling patterns. High-resolution mass spectrometry confirms molecular weight and elemental composition.

HPLC purity analysis uses multiple detection methods including UV-visible absorption, evaporative light scattering, and charged aerosol detection to ensure comprehensive impurity detection. Peak purity assessment through photodiode array detection confirms the homogeneity of the main product peak.

Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides stability information and decomposition temperature data. These measurements guide storage condition optimization and handling protocols to maintain product quality over extended periods.

The storage conditions for PA452 require -20°C temperature for powder storage (stable for 3 years) and -80°C for solution storage (stable for 1 year) [3]. Moisture control and inert atmosphere protection prevent hydrolysis and oxidative degradation of the sensitive functional groups.

Solubility characteristics in analytical solvents include 36 mg/mL in DMSO (81.9 mM) and 4.4 mg/mL in ethanol (10.01 mM) [3]. These solubility parameters guide formulation development and analytical method optimization for research applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

439.28349205 g/mol

Monoisotopic Mass

439.28349205 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PA452

Dates

Last modified: 08-15-2023
1: Xia Y, Carpentier A, Cheng X, Block PD, Zhao Y, Zhang Z, Protzer U, Liang TJ. Human stem cell-derived hepatocytes as a model for hepatitis B virus infection, spreading and virus-host interactions. J Hepatol. 2017 Mar;66(3):494-503. doi: 10.1016/j.jhep.2016.10.009. Epub 2016 Oct 14. PubMed PMID: 27746336; PubMed Central PMCID: PMC5316493.
2: German OL, Monaco S, Agnolazza DL, Rotstein NP, Politi LE. Retinoid X receptor activation is essential for docosahexaenoic acid protection of retina photoreceptors. J Lipid Res. 2013 Aug;54(8):2236-46. doi: 10.1194/jlr.M039040. Epub 2013 May 30. PubMed PMID: 23723389; PubMed Central PMCID: PMC3708373.
3: Nakayama M, Yamada S, Ohsawa F, Ohta Y, Kawata K, Makishima M, Kakuta H. Discovery of a Potent Retinoid X Receptor Antagonist Structurally Closely Related to RXR Agonist NEt-3IB. ACS Med Chem Lett. 2011 Sep 27;2(12):896-900. doi: 10.1021/ml200197e. eCollection 2011 Dec 8. PubMed PMID: 24900278; PubMed Central PMCID: PMC4018080.
4: Suzuki K, Takahashi K, Nishimaki-Mogami T, Kagechika H, Yamamoto M, Itabe H. Docosahexaenoic acid induces adipose differentiation-related protein through activation of retinoid x receptor in human choriocarcinoma BeWo cells. Biol Pharm Bull. 2009 Jul;32(7):1177-82. PubMed PMID: 19571381.
5: Dillard AC, Lane MA. Retinol decreases beta-catenin protein levels in retinoic acid-resistant colon cancer cell lines. Mol Carcinog. 2007 Apr;46(4):315-29. PubMed PMID: 17219422.
6: Honda M, Hamazaki TS, Komazaki S, Kagechika H, Shudo K, Asashima M. RXR agonist enhances the differentiation of cardiomyocytes derived from embryonic stem cells in serum-free conditions. Biochem Biophys Res Commun. 2005 Aug 12;333(4):1334-40. PubMed PMID: 15982638.
7: Varley CL, Stahlschmidt J, Smith B, Stower M, Southgate J. Activation of peroxisome proliferator-activated receptor-gamma reverses squamous metaplasia and induces transitional differentiation in normal human urothelial cells. Am J Pathol. 2004 May;164(5):1789-98. PubMed PMID: 15111325; PubMed Central PMCID: PMC1615665.
8: Iwata M, Eshima Y, Kagechika H. Retinoic acids exert direct effects on T cells to suppress Th1 development and enhance Th2 development via retinoic acid receptors. Int Immunol. 2003 Aug;15(8):1017-25. PubMed PMID: 12882839.

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